2-氯-8-甲基喹啉

描述

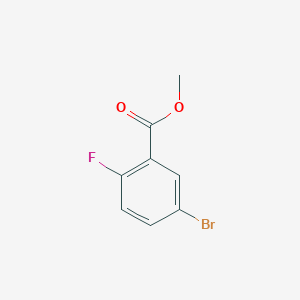

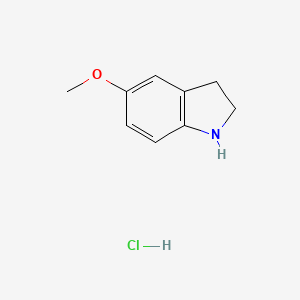

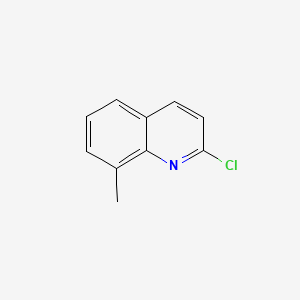

2-Chloro-8-methylquinoline is a white crystalline solid . It has a molecular formula of C11H8ClNO and a molecular weight of 205.64 .

Synthesis Analysis

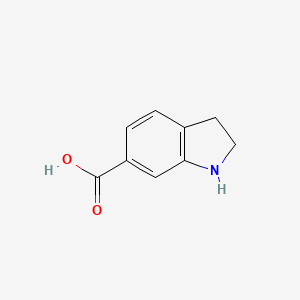

2-Chloro-8-methylquinoline-3-carbaldehyde derivatives were synthesized through Vilsmeier formulation of acetanilide and N-(o-tolyl)acetamide . Aromatic nucleophilic substitution reaction was used to introduce various nucleophiles in place of chlorine under different reaction conditions . Another synthesis method involved the conversion of 2-chloro-8-methylquinoline-3-carboxaldehyde to its amide, followed by coupling of different benzoyl chlorides .Molecular Structure Analysis

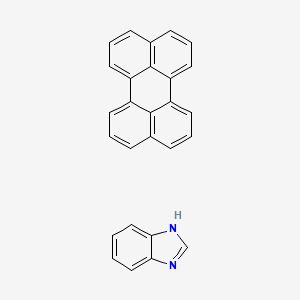

The molecular structure of 2-Chloro-8-methylquinoline consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H8ClN/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,1H3 .Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-8-methylquinoline are complex and involve multiple steps. For instance, the azido-Cu complex undergoes reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .Physical And Chemical Properties Analysis

2-Chloro-8-methylquinoline is a solid at room temperature . The compound should be stored at 0-8°C .科学研究应用

抗癌活性

2-氯-8-甲基喹啉:已被确定为各种抗癌药物的核心结构。其衍生物在靶向不同类型的癌细胞方面显示出潜力。 该化合物干扰细胞增殖和诱导细胞凋亡的能力使其成为癌症治疗研究的宝贵候选者 .

抗氧化特性

研究表明,2-氯-8-甲基喹啉表现出显著的抗氧化特性。这对于开发治疗氧化应激相关疾病的药物至关重要。 该化合物清除自由基的有效性可以用于创造新的抗氧化疗法 .

抗炎应用

2-氯-8-甲基喹啉的抗炎潜力值得注意,特别是在合成 COX-2 抑制剂方面。 这些抑制剂对于控制炎症和疼痛至关重要,使该化合物成为抗炎药物开发的重要资产 .

抗疟疾和抗结核

喹啉衍生物,包括2-氯-8-甲基喹啉,在抗疟疾和抗结核药物设计中起着重要作用。 它们抑制引起这些疾病的病原体生长的能力突出了它们在药物化学中的重要性 .

抗菌和抗细菌

2-氯-8-甲基喹啉的结构框架有利于抗菌和抗细菌活性。 这使其成为创建对抗耐药菌株的新型抗生素的关键分子 .

抗 SARS-CoV-2(COVID-19)

鉴于近期 COVID-19 大流行的全球影响,2-氯-8-甲基喹啉作为抗 SARS-CoV-2 剂的潜力正在探索中。 其药理学特性表明它可能有效治疗或预防 COVID-19 感染 .

心血管研究

像2-氯-8-甲基喹啉这样的化合物正在研究其心血管作用。 它们在调节心率和血压方面的作用可能导致治疗心脏病的新方法 .

神经保护作用

最后,2-氯-8-甲基喹啉的神经保护作用是一个关注领域。 它对神经元健康的影响可能为治疗神经退行性疾病铺平道路 .

安全和危害

属性

IUPAC Name |

2-chloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKRFLIUXVCYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40615753 | |

| Record name | 2-Chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4225-85-8 | |

| Record name | 2-Chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-8-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of the 2-Chloro-8-methylquinoline scaffold?

A1: The 2-Chloro-8-methylquinoline core structure serves as a versatile building block in organic synthesis. Its planar quinoline ring system, as confirmed by X-ray crystallography [], allows for various substitutions and modifications, leading to diverse chemical entities with potential biological activities.

Q2: How is 2-Chloro-8-methylquinoline-3-carbaldehyde synthesized and what are its key applications?

A2: 2-Chloro-8-methylquinoline-3-carbaldehyde is typically synthesized via the Vilsmeier-Haack reaction using readily available starting materials [, ]. This aldehyde serves as a crucial intermediate for synthesizing various derivatives, including Schiff bases, dihydropyridines, and 2-oxo-azetidines, which have shown promising antimicrobial properties [].

Q3: What are the potential antioxidant properties of 2-Chloro-8-methylquinoline derivatives?

A3: Research suggests that introducing specific substituents onto the 2-Chloro-8-methylquinoline core can enhance its antioxidant activity. For instance, incorporating three hydroxyl groups into the molecule, as seen in compound 2f in one study [], resulted in potent radical scavenging activity, comparable to the standard antioxidant Butylated hydroxyanisole (BHA).

Q4: Have any 2-Chloro-8-methylquinoline derivatives demonstrated antibacterial activity, and what insights do we have into their mechanism of action?

A4: Yes, several 2-Chloro-8-methylquinoline derivatives have exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria []. Molecular docking studies suggest that these compounds could be targeting DNA gyrase, a crucial enzyme for bacterial DNA replication, similar to the mechanism of action of ciprofloxacin []. Notably, some derivatives showed superior activity compared to ciprofloxacin against specific bacterial strains like Pseudomonas aeruginosa [], highlighting their potential as novel antibacterial agents.

Q5: What is the significance of studying the structure-activity relationship (SAR) of 2-Chloro-8-methylquinoline derivatives?

A5: Understanding the SAR is crucial for optimizing the biological activity of these compounds. By systematically modifying the substituents on the 2-Chloro-8-methylquinoline scaffold and evaluating the resulting changes in activity, researchers can identify key structural features that contribute to desired effects like antibacterial potency, antioxidant capacity, or potential antidepressant activity []. This information is essential for designing and developing more potent and selective drug candidates.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。